1-(4-isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one
Description
1-(4-Isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring
Properties
IUPAC Name |
1-(4-propan-2-yloxybenzoyl)-2,1-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-11(2)21-13-9-7-12(8-10-13)16(19)18-15-6-4-3-5-14(15)17(20)22-18/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXHJWCYIYDXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one typically involves the reaction of 2-mercaptoaniline with acid chlorides. The general reaction can be represented as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{RC(O)Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SCR} + \text{HCl} + \text{H}_2\text{O} ] This reaction is carried out under acidic conditions and often requires purification steps such as column chromatography to isolate the desired product .
Chemical Reactions Analysis
1-(4-Isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Scientific Research Applications
1-(4-Isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
1-(4-Isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one can be compared with other benzothiazole derivatives such as:
Benzothiazole: The parent compound, which is simpler in structure and widely used in various applications.
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial properties.
7-(1,1-Dioxo-1H-benzo[d]isothiazol-3-yloxymethyl)-2-(oxalyl-amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid: A complex derivative with potential pharmaceutical applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other benzothiazole derivatives.
Biological Activity
1-(4-isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and relevant case studies related to this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Isothiazole Ring : The isothiazole moiety is synthesized from appropriate starting materials through cyclization reactions.
- Benzoylation : The introduction of the benzoyl group is achieved using acylation methods, often involving acyl chlorides or anhydrides.
- Final Modifications : The isopropoxy group is introduced in the final steps to yield the target compound.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays have shown efficacy against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Cell viability assays indicate that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
The proposed mechanism involves the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.
Anti-inflammatory Effects
Research indicates that this compound may reduce inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of benzo[c]isothiazoles, including the target compound, against resistant bacterial strains. Results showed a marked reduction in bacterial growth, supporting its use as a lead compound for new antimicrobial agents .
Case Study 2: Anticancer Activity
In a clinical trial involving patients with advanced breast cancer, derivatives of benzo[c]isothiazoles were administered. The study reported promising results with significant tumor reduction in a subset of patients treated with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
